Methyl4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
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Overview
Description
Methyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate brominated and aminated precursors. The reaction typically requires the use of strong bases and high temperatures to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and functional group modifications. The use of transition metal catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: De-brominated analogs.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-5-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
- Methyl 4-amino-5-fluoropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
- Methyl 4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
Uniqueness
Methyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate for the synthesis of diverse derivatives.
Properties
Molecular Formula |
C8H7BrN4O2 |
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Molecular Weight |
271.07 g/mol |
IUPAC Name |
methyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate |
InChI |
InChI=1S/C8H7BrN4O2/c1-15-8(14)5-2-4(9)6-7(10)11-3-12-13(5)6/h2-3H,1H3,(H2,10,11,12) |
InChI Key |
HTCGRFJITUMHNX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C2N1N=CN=C2N)Br |
Origin of Product |
United States |
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